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Anti-Proliferative Activity of Indanone Derivatives 9a-9q

The following table lists the in vitro anti-proliferative activities (ICso in pM) of compounds 9a-9q
against three human cancer cell lines, as reported in the 2023 study. The data is ordered by their potency

against the HCT 116 colorectal cancer cell line [1].

Compound R1 R2 R3  HeLa(ICsopM)  A2780 (ICsopM)  HCT 116 (ICso pM)

9b H OMe F 0.60 + 0.09 0.70 £ 0.07 0.25+0.04
9c H OMe CI 2.13+0.11 2.52+0.16 0.31+0.03
9a H OMe H 0.43 +0.06 0.69 + 0.07 1.88 £ 0.06
of H OMe NO2 2.22+0.12 2.73+0.09 1.94 +£0.08
9d H OMe Br 3.52+0.34 4.87 £0.58 0.80+0.11
9e H OMe | 7.22+0.75 7.58 + 0.59 8.50 + 0.43

Reference Controls: The positive controls used in this study were Colchicine (ICso: 0.03 £+ 0.01 pM on

HCT 116) and 5-Fluorouracil (5-FU) (ICso0: 9.53 £ 0.21 pM on HCT 116) [1].
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Synthesis and Experimental Methodology

To help you interpret the data and structure-activity relationships, here is the synthetic pathway and key

experimental details.

3',4',5'-Trimethoxyacetophenone (7)

Nazarov Cyclination .
(Methanesul}flonic Acid) (il el pitigeatite -

Claisen condensation
ith Methyl 3,4,5-trimethoxybenzoate (10)

A4

o,-Unsaturated Ketones (8a-q) B-Keto Sulfoxide (11)

Knoevenagel condensation
yith 3-fluoro-4-ethoxybenzaldehyde
\

Racemic 3-Arylindanones (9a-q) Enone (12)

Nazarov Cyclization
(AICls, Toluene)
\

Cyclized Product (13)

Remove chiral auxiliary
(Zn powder)

Y
(R)-9k

Click to download full resolution via product page

Diagram: Synthetic Pathways for Indanone Derivatives 9a-q and (R)-9k
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Key Experimental Protocols [1]:

e Chemistry:

o Synthesis of Racemic 9a-g: Compounds were synthesized in two steps. First, an aldol
condensation between 3',4',5'-trimethoxyacetophenone (7) and various aryl aldehydes under
basic conditions yielded a,B-unsaturated ketones (8a-q). This was followed by a Nazarov
cyclization using methanesulfonic acid to give the final racemic 3-arylindanones (9a-q).

o Asymmetric Synthesis of (R)-9k: An enantioselective synthesis was achieved using (R)-
methyl p-tolylsulfoxide as a chiral auxiliary, involving a Claisen condensation, Knoevenagel
condensation, Nazarov cyclization, and final removal of the auxiliary with zinc powder.

¢ Biological Evaluation:

o Anti-proliferative Assay: The cytotoxicity of the compounds against cancer cell lines (HelLa,
A2780, HCT 116) was evaluated using the CCK-8 assay.

o Tubulin Polymerization Assay: The inhibition of tubulin polymerization was measured in vitro,
with colchicine as a reference.

o EBI Competition Assay: This experiment was conducted to confirm that the compounds bind
to the colchicine site on tubulin.

Key Findings and Structure-Activity Relationships
(SAR)

The data reveals several important trends that can guide further design:

¢ Potency and Selectivity: Several compounds, particularly 9b and 9¢, showed superior potency
against the HCT 116 colorectal cancer cell line compared to the first-line therapy 5-FU [1].

o Effect of R3 Substituent: On the 3-aryl ring (R3), small electron-withdrawing groups like fluoro (9b)
and chloro (9c) were associated with high potency against HCT 116 cells. Larger substituents (Br, 1)
or strong electron-withdrawing groups (NO2) led to a decrease in activity [1].

¢ The Lead Candidate (R) -9k: The study identified (R)-9k (the enantiopure form of 9k) as the most
promising candidate. It demonstrated [1]:

o Dominant anti-proliferative activity (14-38 times more potent than 5-FU).

(e]

Higher selectivity for cancer cells over normal cells compared to 5-FU and colchicine.
Negligible cardiotoxicity in hERG assessments.
Effective inhibition of tubulin polymerization by binding to the colchicine site.

[¢]

[e]

Conclusion
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In summary, the indanone derivatives 9a-9q, particularly the lead compound (R)-9k, represent a promising
new class of tubulin polymerization inhibitors with potent and selective activity against colorectal cancer

cells [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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